What is L-Glutamine-15N2 and its chemical properties?
What is L-Glutamine-15N2 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
L-Glutamine-15N2 is a stable isotope-labeled form of the non-essential amino acid L-glutamine, in which both nitrogen atoms are replaced with the heavy isotope ¹⁵N. This isotopic labeling makes it an invaluable tracer for in vitro and in vivo metabolic studies, allowing researchers to track the fate of glutamine's nitrogen atoms through various biochemical pathways. Its primary application lies in metabolic flux analysis, particularly in cancer research, where glutamine metabolism is often reprogrammed to support rapid cell proliferation. This guide provides a comprehensive overview of L-Glutamine-15N2, its chemical properties, and its application in metabolic research, complete with experimental protocols and pathway diagrams.
Chemical and Physical Properties
L-Glutamine-15N2 is a white solid that is soluble in water. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-2,5-diamino-5-oxopentanoic acid-2,5-¹⁵N₂ |
| Synonyms | L-[¹⁵N₂]Glutamine, L-Glutamine (amide-¹⁵N, amino-¹⁵N) |
| Molecular Formula | C₅H₁₀¹⁵N₂O₃ |
| Molecular Weight | 148.13 g/mol [1][2][3] |
| CAS Number | 204451-48-9[1][2][3] |
| Physical State | Solid[4] |
| Isotopic Purity | Typically ≥98% |
| Storage | Store at room temperature, protected from light and moisture[3][5] |
Synthesis of L-Glutamine-15N2
The industrial production of L-Glutamine-15N2 is primarily achieved through microbial fermentation. This process involves culturing microorganisms in a medium enriched with a ¹⁵N nitrogen source, such as ¹⁵NH₄Cl. The microorganisms incorporate the heavy nitrogen isotope into the glutamine they synthesize. Following fermentation, the L-Glutamine-15N2 is separated and purified from the fermentation broth using techniques like ion-exchange chromatography.[6]
Applications in Metabolic Research
L-Glutamine-15N2 is a crucial tool for tracing nitrogen metabolism in various biological systems. Its applications span several research areas:
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Cancer Metabolism: Cancer cells often exhibit a high rate of glutamine consumption (a phenomenon known as "glutamine addiction") to fuel the tricarboxylic acid (TCA) cycle and provide nitrogen for the synthesis of nucleotides, amino acids, and other macromolecules essential for proliferation.[7] L-Glutamine-15N2 allows researchers to trace the flow of nitrogen from glutamine into these biosynthetic pathways, providing insights into the metabolic reprogramming of cancer cells.
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Metabolic Flux Analysis: By tracking the incorporation of ¹⁵N into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic pathways. This is often done using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
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Neurobiology: Glutamine plays a significant role in neurotransmitter synthesis in the brain. L-Glutamine-15N2 can be used to study the glutamate-glutamine cycle between neurons and astrocytes in vivo.
Experimental Protocols
Metabolic Tracing of L-Glutamine-15N2 in Cancer Cells using LC-MS/MS
This protocol outlines a method to trace the nitrogen atoms from L-Glutamine-15N2 into nucleosides and nucleobases in cultured cancer cells.
a. Cell Culture and Labeling:
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Culture cancer cells in a glutamine-free medium (e.g., RPMI-1640) supplemented with 10% dialyzed fetal bovine serum.
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Replace the medium with a labeling medium containing a known concentration of L-Glutamine-15N2 (e.g., 4 mM).
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Incubate the cells for various time points (e.g., 12, 24, 48 hours) to allow for the incorporation of the ¹⁵N label into metabolites.
b. Metabolite Extraction:
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Harvest the cells by trypsinization and wash with a cold phosphate-buffered saline (PBS) solution.
-
Perform a polar metabolite extraction using a cold solvent mixture such as methanol:water (80:20, v/v).
-
Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract using a vacuum concentrator.
c. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography (e.g., 50:50 methanol:water with 0.1% formic acid).[1]
-
Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Separate the metabolites using a suitable chromatography column (e.g., a reversed-phase C18 column).
-
Set up the mass spectrometer to operate in Selected Reaction Monitoring (SRM) mode to detect and quantify the ¹⁵N-labeled and unlabeled metabolites of interest (e.g., amino acids, nucleotides).[1] The transitions will be specific to the mass of the precursor ion and a characteristic fragment ion.
In Vivo Metabolic Tracing with L-Glutamine-15N2 using NMR Spectroscopy
This protocol provides a general framework for an in vivo study in an animal model, such as a rat.
a. Animal Preparation and Infusion:
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Anesthetize the animal according to approved institutional protocols.
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Insert catheters for the infusion of L-Glutamine-15N2 and for blood sampling.
-
Administer a continuous intravenous infusion of L-Glutamine-15N2.
b. In Vivo NMR Data Acquisition:
-
Position the animal within the NMR spectrometer.
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Acquire ¹⁵N NMR spectra from the tissue of interest (e.g., brain, tumor) at regular intervals during the infusion. This will allow for the real-time monitoring of the incorporation of ¹⁵N into metabolites like glutamate and other amino acids.
c. Tissue and Blood Sample Analysis:
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At the end of the experiment, collect blood and tissue samples.
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Extract metabolites from the tissue samples as described in the LC-MS protocol.
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Analyze the metabolite extracts and blood plasma using LC-MS/MS or high-resolution NMR to determine the extent of ¹⁵N labeling in various metabolites.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and a typical experimental workflow involving L-Glutamine-15N2.
Caption: Glutamine metabolism tracing using L-Glutamine-15N2.
Caption: A typical experimental workflow for metabolic tracing.
References
- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beregond.bham.ac.uk [beregond.bham.ac.uk]
- 5. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15N-NMR spectroscopy studies of ammonia transport and glutamine synthesis in the hyperammonemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Glutamine (¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
